N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide
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Description
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide” is a chemical compound with the molecular formula C22H16F2N2O3 . It is related to dibenzo[b,f][1,4]oxazepine, which is an intermediate in the synthesis of quetiapine , a medication used to treat mental health conditions such as schizophrenia, bipolar disorder, and major depressive disorder.
Scientific Research Applications
Catalytic Enantioselective Reactions
The catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines, including structures similar to the compound , has been explored for synthesizing chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process demonstrates high yields and enantioselectivities, showcasing the compound's potential in asymmetric synthesis (De Munck et al., 2017).
Enantioselective Alkylation
Another study focused on the enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines, including derivatives of the compound of interest. This process was catalyzed by a (R)-VAPOL-Zn(II) complex, leading to chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities. It marked the first instance of such enantioselective addition to cyclic aldimines (De Munck et al., 2017).
Synthesis and Properties of Polyfluorinated Analogs
Research into the synthesis and properties of polyfluorinated analogs of dibenzo[b,f][1,4]oxazepines, which are structurally related to the compound , has shown a range of biological activities, primarily affecting the central nervous system. This study outlines a method for creating polyfluorinated derivatives, potentially leading to new psychotropic agents (Gerasimova et al., 1989).
Development of Serotonin-3 Receptor Antagonists
The compound's structural framework has been utilized in the development of potent serotonin-3 (5-HT3) receptor antagonists, showing the importance of such structures in medicinal chemistry for creating new therapeutic agents (Harada et al., 1995).
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O3/c1-2-26-17-8-3-4-9-19(17)29-18-11-10-13(12-14(18)22(26)28)25-21(27)20-15(23)6-5-7-16(20)24/h3-12H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMAKTRHTGBYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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